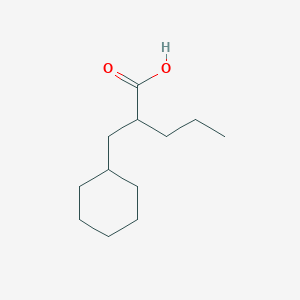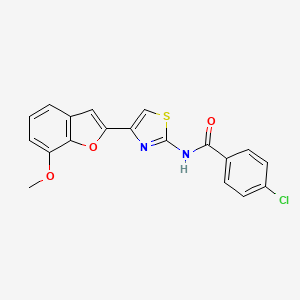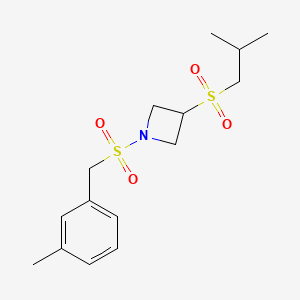
2-(Cyclohexylmethyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)pentanoic acid, also known as 2-CHMP, is a naturally occurring fatty acid found in some plants and animals. It is an important component of the human body and has been studied extensively for its potential therapeutic applications. 2-CHMP is synthesized in the body from other fatty acids and is important for the proper functioning of the immune system, metabolism, and other physiological processes. It has been studied for its potential to treat a variety of conditions, including cancer, diabetes, and osteoporosis.
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry
In atmospheric chemistry, compounds like 2-pentanone and 2-heptanone are studied for their reactions with hydroxyl radicals, which are crucial for understanding photochemical air pollution in urban and regional areas. This research can provide insights into the atmospheric behavior of 2-(Cyclohexylmethyl)pentanoic acid and its potential environmental impacts (Atkinson et al., 2000).
Analytical Chemistry
In the field of analytical chemistry, methods have been developed to analyze similar compounds like methylpentanoic and cyclohexanecarboxylic acids in wine and other alcoholic beverages. This implies potential applications of 2-(Cyclohexylmethyl)pentanoic acid in food and beverage analysis, ensuring quality and safety (Gracia-Moreno et al., 2015).
Catalysis Research
Vanadium-catalyzed carboxylation of linear and cyclic alkanes, including cyclopentane and cyclohexane, to carboxylic acids, demonstrates the role of 2-(Cyclohexylmethyl)pentanoic acid in catalysis research. The study explores the effects of catalyst type, oxidizing agent, and other parameters on the yield and turnover numbers, highlighting the chemical's potential in improving catalytic processes (Reis et al., 2005).
Wirkmechanismus
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways, given its structural similarity to other fatty acids .
Pharmacokinetics
Given its structural similarity to other fatty acids, it’s possible that it may share similar pharmacokinetic properties . These could include absorption in the gastrointestinal tract, distribution throughout the body via the bloodstream, metabolism in the liver, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of 2-(Cyclohexylmethyl)pentanoic acid’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular processes and molecular pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Cyclohexylmethyl)pentanoic acid. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets . .
Eigenschaften
IUPAC Name |
2-(cyclohexylmethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h10-11H,2-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLVQNKXUNDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)


![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)
![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)





![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)
![(8-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B2396183.png)

